molecular formula C3H6Cl2O<br>CH2ClCHOHCH2Cl<br>C3H6Cl2O B029581 1,3-Dichloro-2-propanol CAS No. 96-23-1

1,3-Dichloro-2-propanol

Cat. No. B029581
Key on ui cas rn: 96-23-1
M. Wt: 128.98 g/mol
InChI Key: DEWLEGDTCGBNGU-UHFFFAOYSA-N
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Patent
US08298500B2

Procedure details

British Patent Specification 974,164, for example, discloses a process and apparatus for the production of epichlorohydrin from dichlorohydrin in which an aqueous reaction medium comprising an inorganic alkali hydroxide, water and dichlorohydrin are mixed and then treated with steam in a reactor column at a temperature below 55° C. to strip epichlorohydrin formed by the reaction between the inorganic alkali hydroxide and dichlorohydrin from the reaction mixture as a gaseous water-epichlorohydrin azeotrope. The overhead is condensed and separated in a liquid-liquid phase separator into an aqueous phase, which is recycled to the dehydrochlorination reactor column, and an organic phase, which is fed to a drying column to remove epichlorohydrin and residual water as a vapor phase. The vapor phase is condensed and recycled to the liquid-liquid phase separator to remove residual water from the drying column.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkali hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)[Cl:2].[CH2:6]([Cl:11])[CH:7]([OH:10])[CH2:8][Cl:9]>O>[CH2:6]([Cl:11])[CH:7]([OH:10])[CH2:8][Cl:9].[OH2:5].[CH2:1]([CH:3]1[O:5][CH2:4]1)[Cl:2] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCl)O)Cl
Step Three
Name
alkali hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCl)O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are mixed
ADDITION
Type
ADDITION
Details
treated with steam in a reactor column at a temperature below 55° C.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C(CCl)O)Cl
Name
Type
product
Smiles
O.C(Cl)C1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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